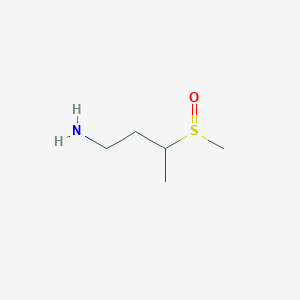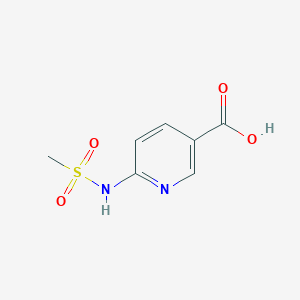
1,4,4-Trimethylcyclohexan-1-ol
Overview
Description
1,4,4-Trimethylcyclohexan-1-ol is an organic compound that is part of American Elements’s comprehensive catalog of life science products . It is supplied in most volumes including bulk quantities and can be produced to customer specifications .
Molecular Structure Analysis
The molecular formula of this compound is C9H18O. Its molecular weight is 142.24 g/mol.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 55-58°C .Scientific Research Applications
Conformational Analysis in Organic Chemistry
A study by Deschamps et al. (2001) explores the impact of dicobalt octacarbonyl on the conformational aspects of cyclohexan-1-ol derivatives. They found that this treatment can induce a conformational ring flip in such molecules, providing insights into the structural dynamics of similar compounds (Deschamps et al., 2001).
Kinetics and Dynamics in Fuel Chemistry
Liu et al. (2019) conducted a detailed study on the low-temperature oxidation of 1,2,4-trimethylcyclohexane, a compound structurally related to 1,4,4-Trimethylcyclohexan-1-ol. This research is significant in understanding the oxidation processes of cyclohexanes, relevant in fuel chemistry and energy production (Liu et al., 2019).
Synthesis and Application in Polymer Industry
Research by Danfeng et al. (2016) highlights the application of 1,4-Cyclohexanedimethanol, a compound closely related to this compound, in the polymer industry. They demonstrated its synthesis from bis(2-hydroxyethylene terephthalate) using a trimetallic catalyst, showcasing its potential as a monomer in polymer production (Danfeng et al., 2016).
Enzymatic Synthesis in Biocatalysis
Wada et al. (2003) described an enzymatic method to synthesize a doubly chiral compound starting from a structure related to this compound. This method showcases the potential of biocatalysis in producing complex, chiral molecules for various applications (Wada et al., 2003).
Application in Organic Synthesis
Fischer et al. (2014) focused on the synthesis of 4-silacyclohexanones, which are derivatives of cyclohexanones like this compound. These compounds serve as versatile building blocks in organic synthesis, demonstrating the broad applicability of cyclohexanone derivatives in synthetic chemistry (Fischer et al., 2014).
Safety and Hazards
properties
IUPAC Name |
1,4,4-trimethylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-8(2)4-6-9(3,10)7-5-8/h10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHUHSXYYKIAGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(tert-Butyl-dimethyl-silanyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373881.png)

![Tert-butyl 6-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B1373883.png)








![1-Propanamine, 3-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B1373897.png)
